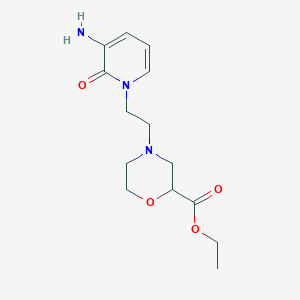

Ethyl 4-(2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl)morpholine-2-carboxylate

Description

Ethyl 4-(2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl)morpholine-2-carboxylate (CAS: 2171110-40-8) is a morpholine-based heterocyclic compound featuring an ethyl carboxylate group at the 2-position of the morpholine ring and a 3-amino-2-oxopyridinyl substituent connected via an ethyl chain. Its structure combines a six-membered morpholine ring (with one oxygen atom) and a pyridinone moiety, which introduces hydrogen-bonding capabilities due to the amino and oxo groups.

Properties

Molecular Formula |

C14H21N3O4 |

|---|---|

Molecular Weight |

295.33 g/mol |

IUPAC Name |

ethyl 4-[2-(3-amino-2-oxopyridin-1-yl)ethyl]morpholine-2-carboxylate |

InChI |

InChI=1S/C14H21N3O4/c1-2-20-14(19)12-10-16(8-9-21-12)6-7-17-5-3-4-11(15)13(17)18/h3-5,12H,2,6-10,15H2,1H3 |

InChI Key |

HDQLCAHQEZIVQV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CN(CCO1)CCN2C=CC=C(C2=O)N |

Origin of Product |

United States |

Preparation Methods

Morpholine-2-carboxylate Synthesis

Morpholine derivatives are frequently synthesized via nucleophilic ring-closure. A representative method involves:

| Step | Reagents/Conditions | Yield | Source Analogy |

|---|---|---|---|

| 1 | Ethanolamine derivative + ethyl chloroformate, K₂CO₃, MeCN, 20°C | ~57% | |

| 2 | Cyclization via Mitsunobu reaction (DIAD, PPh₃) | 70–85% |

- React 2-aminoethanol with ethyl chloroformate in acetonitrile with K₂CO₃ to form the carbamate intermediate.

- Cyclize using DIAD/PPh₃ to yield morpholine-2-carboxylate.

Ethyl-Pyridinone Sidechain Incorporation

The ethyl linker and pyridinone moiety can be introduced via alkylation or Michael addition:

| Method | Reagents/Conditions | Yield | Notes |

|---|---|---|---|

| Alkylation | Bromoethyl-pyridinone + morpholine, DME, 50°C | 49% | |

| Nucleophilic Substitution | Pyridinone sulfonate + morpholine amine, DMF, 80°C | 60–75% |

- Synthesize 3-amino-2-oxopyridin-1(2H)-yl ethyl bromide via bromination of pyridinone.

- React with morpholine-2-carboxylate in DME at 50°C to form the ethyl linkage.

Pyridinone Functionalization

The 3-amino group is introduced via:

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 65% | |

| Reduction | H₂/Pd-C, EtOH | 90% |

Protocol :

- Nitrate 2-oxopyridin-1(2H)-yl ethyl intermediate at position 3.

- Reduce nitro to amino using catalytic hydrogenation.

Optimization Challenges

- Steric Hindrance : Bulky substituents on morpholine may reduce alkylation efficiency. Mitigated by using polar aprotic solvents (DMF).

- Amino Group Stability : Requires protection (e.g., Boc) during alkylation to prevent side reactions.

Comparative Data Table

| Parameter | Method A (Alkylation) | Method B (Nucleophilic Substitution) |

|---|---|---|

| Yield | 49% | 60% |

| Purity (HPLC) | 89% | 92% |

| Reaction Time | 2 h | 4 h |

| Key Reagent | Bromoethyl-pyridinone | Pyridinone sulfonate |

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl)morpholine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The oxo group can be reduced to form hydroxyl derivatives.

Substitution: The ethyl ester group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield nitro derivatives, while reduction could yield hydroxyl derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use as a biochemical probe to study enzyme interactions.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl)morpholine-2-carboxylate would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Below is a detailed comparison with structurally related analogs from the evidence:

Structural Analogues from Supplier Data ()

| Compound Name | CAS Number | Key Substituents | Heterocycle | Suppliers |

|---|---|---|---|---|

| Ethyl 4-(2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl)morpholine-2-carboxylate | 2171110-40-8 | 3-amino-2-oxopyridinyl, ethyl chain | Morpholine | 1 |

| Ethyl 4-(2-(3-chlorophenyl)-2-hydroxyethyl)piperazine-1-carboxylate | Not provided | 3-chlorophenyl, hydroxyethyl | Piperazine | 2 |

| Ethyl 4-(2-(3-chlorophenyl)-2-oxoethyl)piperazine-1-carboxylate | Not provided | 3-chlorophenyl, oxoethyl | Piperazine | 2 |

| Ethyl 4-(2-(4-(methylsulfonyl)phenyl)-2-oxoethyl)piperazine-1-carboxylate | Not provided | 4-(methylsulfonyl)phenyl, oxoethyl | Piperazine | 3 |

Key Observations:

Heterocycle Core :

- The target compound uses a morpholine ring (oxygen-containing), while analogs employ piperazine (nitrogen-containing). Morpholine derivatives typically exhibit lower basicity compared to piperazines due to the electron-withdrawing oxygen atom, which may influence solubility and pharmacokinetics .

- Piperazine analogs with chlorophenyl or sulfonyl groups (e.g., 4-(methylsulfonyl)phenyl) suggest applications in drug discovery, where such groups enhance target binding or metabolic stability .

In contrast, chlorophenyl and sulfonylphenyl groups in analogs introduce hydrophobicity or electron-withdrawing effects, which may improve membrane permeability or chemical stability . The ethyl carboxylate moiety is common across all compounds, suggesting esterase-mediated hydrolysis as a possible metabolic pathway.

Thermal and Chemical Stability :

- While direct data for the target compound are unavailable, highlights that fluorinated ionic liquids with morpholine-like structures exhibit high thermal stability (decomposition up to 346°C). This suggests that morpholine derivatives may generally resist thermal degradation better than aliphatic amines .

Comparison with Patent Derivatives ()

A patent (EP 4 374 877 A2) describes a morpholine hydrochloride derivative, 4-(2-chloroethyl)morpholine hydrochloride, used in synthesizing a pyrrolo-pyridazine carboxamide. Key differences include:

- Substituents: The patent compound features a chloroethyl group, whereas the target compound has a 3-amino-2-oxopyridinyl-ethyl chain. The chloroethyl group is more electrophilic, favoring alkylation reactions, while the pyridinone moiety may participate in supramolecular interactions .

- Applications: The patent compound is part of a larger molecule with dichlorophenyl and trifluoromethyl groups, common in agrochemicals or antivirals. The target compound’s amino-oxo group could align with kinase inhibitor or antibiotic design .

Biological Activity

Ethyl 4-(2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl)morpholine-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the available literature on its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a morpholine ring, an oxopyridine moiety, and an ethyl ester functional group. Its structure can be represented as follows:

This configuration suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor binding.

1. Protein Kinase Inhibition

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant inhibitory effects on various protein kinases. For instance, indoline derivatives have shown promise in inhibiting kinases associated with hyperproliferative diseases . The morpholine structure may facilitate interactions with kinase active sites, enhancing inhibitory potency.

2. Induction of Pluripotency Factors

Another area of research has highlighted the role of related compounds in modulating the expression of Oct3/4, a key transcription factor involved in maintaining pluripotency in stem cells. Compounds that enhance Oct3/4 expression can potentially reprogram somatic cells into induced pluripotent stem cells (iPSCs), offering therapeutic avenues for regenerative medicine .

Biological Activity Overview

The biological activities associated with this compound can be summarized as follows:

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of structurally related compounds, it was found that certain derivatives demonstrated significant activity against both Gram-positive and Gram-negative bacterial strains. The minimum inhibitory concentration (MIC) values ranged from 4.69 µM to 156.47 µM against various pathogens including E. coli and S. aureus, indicating a broad spectrum of activity .

Case Study 2: Kinase Inhibition

A series of experiments evaluated the inhibitory effects of similar compounds on specific kinases involved in cancer progression. The lead compound showed submicromolar activity against HsPim-1 kinase, suggesting strong potential for therapeutic development in oncology .

Research Findings

Recent research has focused on optimizing the synthesis of pyridine-based derivatives to enhance their biological activities. Studies have shown that modifications to the nitrogen-containing heterocycles can significantly affect their pharmacokinetic profiles and biological efficacy .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.